Cas no 62348-24-7 (4-Methyloxazole-5-carbonyl chloride)
4-Methyloxazole-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Oxazolecarbonyl chloride, 4-methyl-
- 4-methyl-1,3-oxazole-5-carbonyl chloride
- 4-Methyloxazole-5-carbonyl chloride
- 4-Methyl-5-oxazolecarbonyl chloride
- 4-methyl-5-oxazolecarboxylic acid
- 4-methyl-oxazol-5-carbonyl chloride
- 4-METHYLOXAZOLE-5-CARBONYLCHLORIDE
- YPKNOSGIABPXKS-UHFFFAOYSA-N
- 4-methyl-oxazole-5-carbonyl-chloride
- MFCD06200856
- EN300-7088009
- FT-0692550
- SCHEMBL891939
- AM101041
- AKOS006344210
- AT23456
- 62348-24-7
- DTXSID20383589
- 4-Methyl-oxazole-5-carbonyl chloride
- MS-22240
- J-515796
- DB-004531
- SY064558
-
- MDL: MFCD06200856
- Inchi: 1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
- InChI Key: YPKNOSGIABPXKS-UHFFFAOYSA-N
- SMILES: ClC(C1=C(C)N=CO1)=O
Computed Properties
- Exact Mass: 144.99300
- Monoisotopic Mass: 144.9930561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Boiling Point: 80 °C
- PSA: 43.10000
- LogP: 1.36200
4-Methyloxazole-5-carbonyl chloride Security Information
- Hazardous Material transportation number:3265
- Hazard Category Code: 14-34
- Safety Instruction: 22-26-36/37/39-45
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Hazardous Material Identification:
4-Methyloxazole-5-carbonyl chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methyloxazole-5-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337000-10mg |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337000-50mg |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M337000-100mg |
4-Methyloxazole-5-carbonyl chloride |
62348-24-7 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Apollo Scientific | OR15748-250mg |
4-Methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 97% | 250mg |
£110.00 | 2024-05-25 | |
| Apollo Scientific | OR15748-1g |
4-Methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 97% | 1g |
£265.00 | 2024-05-25 | |
| abcr | AB224357-1 g |
4-Methyloxazole-5-carbonyl chloride; 95% |
62348-24-7 | 1g |
€285.00 | 2023-02-22 | ||
| Enamine | EN300-7088009-0.05g |
4-methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 95.0% | 0.05g |
$61.0 | 2025-03-12 | |
| Enamine | EN300-7088009-0.1g |
4-methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 95.0% | 0.1g |
$89.0 | 2025-03-12 | |
| Enamine | EN300-7088009-0.25g |
4-methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 95.0% | 0.25g |
$128.0 | 2025-03-12 | |
| Enamine | EN300-7088009-0.5g |
4-methyl-1,3-oxazole-5-carbonyl chloride |
62348-24-7 | 95.0% | 0.5g |
$241.0 | 2025-03-12 |
4-Methyloxazole-5-carbonyl chloride Suppliers
4-Methyloxazole-5-carbonyl chloride Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Methyloxazole-5-carbonyl chloride
Introduction to 4-Methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7) and Its Emerging Applications in Chemical Biology
4-Methyloxazole-5-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 62348-24-7, is a versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic carbonyl chloride derivative features a unique structural framework, combining an oxazole ring with a methoxy substituent and a reactive carbonyl chloride group. The presence of these functional moieties makes it a valuable tool for synthetic chemists and biologists, particularly in the development of novel bioactive molecules.
The reactivity of 4-methyloxazole-5-carbonyl chloride stems from the electrophilic nature of the carbonyl chloride group, which readily participates in nucleophilic substitution reactions. This property allows for its extensive use in the synthesis of peptidomimetics, protease inhibitors, and other therapeutic agents. Furthermore, the oxazole ring introduces rigidity and electronic characteristics that can modulate the binding affinity and selectivity of drug candidates.
In recent years, there has been a surge in research focused on leveraging heterocyclic compounds like 4-methyloxazole-5-carbonyl chloride for medicinal chemistry applications. The oxazole scaffold, known for its stability and biological relevance, has been incorporated into various pharmacophores. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting bacterial proteases, which are critical in combating antibiotic-resistant strains. The methoxy group on the oxazole ring further enhances the compound’s versatility by allowing for selective modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
One of the most compelling aspects of 4-methyloxazole-5-carbonyl chloride is its role in the synthesis of functionally diverse molecules. Researchers have utilized this compound to develop novel fluorescent probes for cellular imaging, where the oxazole ring serves as an electron-deficient core that can be tuned to specific wavelengths. Additionally, its incorporation into macrocyclic structures has enabled the creation of molecular clips capable of binding to DNA or RNA with high specificity. These advancements underscore the compound’s potential as a building block in next-generation diagnostics and therapeutics.
The pharmaceutical industry has also embraced 4-methyloxazole-5-carbonyl chloride as a key intermediate in drug discovery pipelines. Its ability to undergo facile derivatization makes it an ideal candidate for generating libraries of compounds for high-throughput screening. Recent publications highlight its use in synthesizing kinase inhibitors, where the oxazole moiety contributes to optimal binding interactions with target enzymes. Moreover, the carbonyl chloride functionality allows for rapid introduction of amide or ester linkages, facilitating further structural diversification.
From a synthetic chemistry perspective, 4-methyloxazole-5-carbonyl chloride offers remarkable advantages due to its well-defined reactivity patterns. The compound’s compatibility with various organic transformations makes it a cornerstone in multi-step syntheses. For example, it can be employed in constructing complex heterocycles through cyclization reactions or expanded into larger molecular frameworks via polymerization strategies. These synthetic pathways have enabled chemists to explore new chemical spaces and discover innovative molecular architectures with potential biological activity.
The growing interest in 4-methyloxazole-5-carbonyl chloride is also driven by its environmental and economic benefits. As sustainable chemistry becomes increasingly important, researchers are seeking greener alternatives for traditional synthetic methods. The use of this compound aligns with these principles by providing efficient routes to complex molecules without excessive waste generation. Furthermore, its scalability in industrial settings ensures that it remains a practical choice for large-scale drug production.
In conclusion, 4-methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing novel bioactive molecules across various therapeutic areas. As scientific understanding evolves and new methodologies emerge, this compound will continue to play a pivotal role in advancing drug discovery and development efforts worldwide.
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